molecular formula C21H23N3O6S2 B2619680 (Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-30-2

(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2619680
CAS RN: 865248-30-2
M. Wt: 477.55
InChI Key: CWNNQNYVXSZQGC-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in numerous industrial applications .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known activities of related benzo[d]thiazole derivatives . Further studies could also focus on its synthesis, chemical properties, and safety profile.

properties

IUPAC Name

ethyl 2-[2-(4-propan-2-yloxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-4-29-19(25)12-24-17-10-9-16(32(22,27)28)11-18(17)31-21(24)23-20(26)14-5-7-15(8-6-14)30-13(2)3/h5-11,13H,4,12H2,1-3H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNQNYVXSZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.